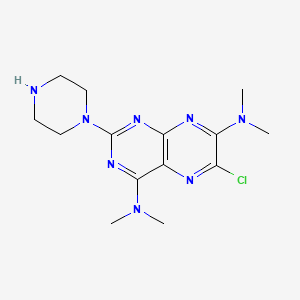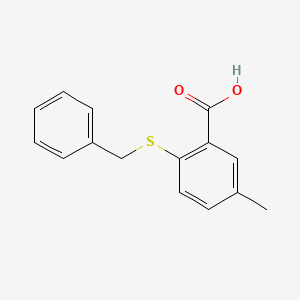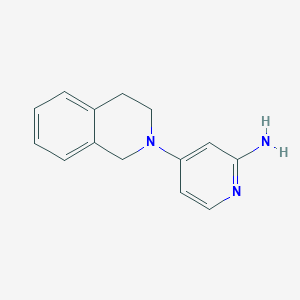
(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate
概要
説明
(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a formyl group at the second position and a tert-butyldimethylsilanyloxy group at the third position of the pyrrolidine ring. The N-tert-butyloxycarbonyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Formyl Group: The formyl group can be introduced at the second position of the pyrrolidine ring through a formylation reaction using reagents such as formic acid or formyl chloride.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the tert-Butyldimethylsilanyloxy Group: The tert-butyldimethylsilanyloxy group can be introduced at the third position of the pyrrolidine ring through a silylation reaction using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilanyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., bromides, chlorides), alkoxides (e.g., methoxide, ethoxide)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Various substituted pyrrolidine derivatives
科学的研究の応用
(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and is used in the development of new drugs.
Biological Research: It is used as a probe or reagent in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group and the tert-butyldimethylsilanyloxy group play crucial roles in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- (2S,3S)-N-tert-Butyloxycarbonyl-3-hydroxy-2-formylpyrrolidine
- (2S,3S)-N-tert-Butyloxycarbonyl-3-(trimethylsilanyloxy)-2-formylpyrrolidine
- (2S,3S)-N-tert-Butyloxycarbonyl-3-(tert-butyldimethylsilanyloxy)-2-hydroxymethylpyrrolidine
Uniqueness
(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both the formyl group and the tert-butyldimethylsilanyloxy group on the pyrrolidine ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
特性
分子式 |
C16H31NO4Si |
|---|---|
分子量 |
329.51 g/mol |
IUPAC名 |
tert-butyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-9-13(12(17)11-18)21-22(7,8)16(4,5)6/h11-13H,9-10H2,1-8H3/t12-,13+/m1/s1 |
InChIキー |
KAPDAIYAVGIGQG-OLZOCXBDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C=O)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1C=O)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(5-Bromo-2-pyridyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B8277667.png)




![(2-Methyl-4-oxo-4H-furo[3,2-c]pyridin 5-yl)acetaldehyde](/img/structure/B8277710.png)








